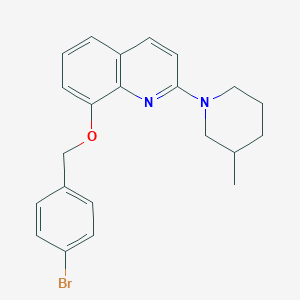

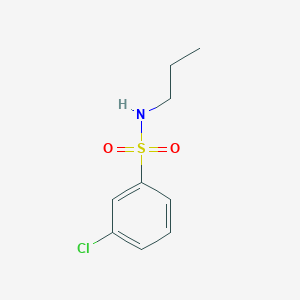

![molecular formula C22H23N3O4 B2392268 2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1251551-53-7](/img/structure/B2392268.png)

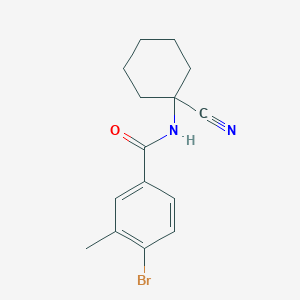

2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydrobenzo[b][1,6]naphthyridinone core suggests a polycyclic structure with multiple rings .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The methoxy groups might be susceptible to reactions such as demethylation, while the acetamide group could undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

Anticancer Properties

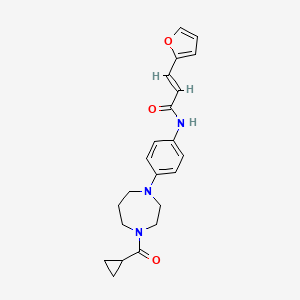

Naphthyridine derivatives, including compounds structurally related to "2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide," have been extensively studied for their anticancer properties. A novel compound identified as 3u showed promising anticancer activity in the human malignant melanoma cell line A375 by inducing necroptosis at low concentrations and apoptosis at high concentrations. This compound's ability to regulate cell death pathways suggests its potential as a chemical substance for melanoma treatment (Kong et al., 2018). Additionally, a series of novel 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides showed significant anticancer activity against the A549 lung cancer cell line, highlighting the dibenzo[b,h][1,6]naphthyridine scaffold's utility in future drug discovery and development of PDK1 inhibitors (Vennila et al., 2020).

Antimicrobial Evaluation

Research into naphthyridine derivatives has also explored their potential antimicrobial properties. Alkoxyphthalimide derivatives of naphthyridine were synthesized and screened for antibacterial and antifungal activities. The study found that these compounds displayed significant activity against microbial strains, suggesting their potential in developing new antimicrobial agents (Bhambi et al., 2009).

Synthesis and Characterization

The synthesis and characterization of naphthyridine derivatives have been subjects of interest, aiming at understanding their structure-activity relationships and developing more efficient synthetic routes. A study on novel annulated products from aminonaphthyridinones demonstrated the synthetic versatility of naphthyridine compounds and their potential for generating new heterocyclic systems with possible pharmacological activities (Deady & Devine, 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its current applications. If it’s a drug, future research might focus on improving its efficacy or reducing its side effects. If it’s a reagent, researchers might look for ways to make its synthesis more efficient or environmentally friendly .

Propriétés

IUPAC Name |

2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-28-14-7-8-17-15(11-14)22(27)16-12-25(10-9-18(16)23-17)13-21(26)24-19-5-3-4-6-20(19)29-2/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVRIQBGLWHHDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-8-fluoro-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392190.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine](/img/structure/B2392192.png)

![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)